molecular formula C13H15NO4 B3423738 (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate CAS No. 31560-20-0

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B3423738
CAS No.: 31560-20-0
M. Wt: 249.26 g/mol
InChI Key: QEQGWOLBDNOSAD-MNOVXSKESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the benzoyl group results in alcohols .

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry may result in different biological activities compared to its isomers .

Biological Activity

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate, with CAS number 31560-21-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C20H21NO6S
  • Molecular Weight : 403.45 g/mol
  • Structure : The compound features a pyrrolidine ring with a benzoyl group and a hydroxyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with benzoyl chloride under specific conditions that facilitate the formation of the pyrrolidine ring and the introduction of functional groups. A notable synthetic pathway includes:

  • Reagents : Pyridine and DMAP (4-Dimethylaminopyridine) as catalysts.
  • Conditions : Reaction at room temperature for an extended period (up to 144 hours) to ensure complete conversion .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that analogs with similar structural motifs could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The biological activity is thought to stem from the compound's ability to:

  • Inhibit Cell Proliferation : By inducing cell cycle arrest.
  • Promote Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
  • Generate Reactive Oxygen Species (ROS) : Leading to oxidative damage in tumor cells.

Study 1: Anticancer Properties

In a recent study published in the Chemical and Pharmaceutical Bulletin, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's effects. It was found that treatment with this compound led to increased levels of intracellular calcium and activated signaling pathways associated with apoptosis, such as the p53 pathway .

Data Table: Biological Activity Overview

Activity TypeEffectReference
AntitumorInduces apoptosisArakawa et al., 2003
Cell Proliferation InhibitionDose-dependent inhibitionMarsden et al., 2024
ROS GenerationIncreased oxidative stressChemical Bulletin Findings

Properties

IUPAC Name

methyl (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-13(17)11-7-10(15)8-14(11)12(16)9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQGWOLBDNOSAD-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953536
Record name Methyl 1-benzoyl-4-hydroxyprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31560-20-0, 120806-96-4
Record name (4R)-1-Benzoyl-4-hydroxy-L-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31560-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzoyl-4-hydroxyprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 1-benzoyl-4-hydroxy-, methyl ester, cis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name L-Proline, 1-benzoyl-4-hydroxy-, methyl ester, (4R)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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